2-Cyclohexyl-1,3-dimethoxy-2-propanol

Description

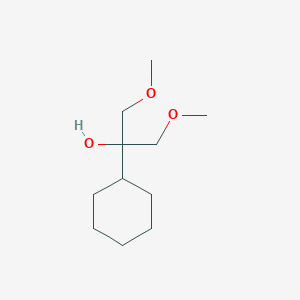

2-Cyclohexyl-1,3-dimethoxy-2-propanol is a glycerol-derived ether featuring a cyclohexyl substituent at the central carbon and methoxy groups at positions 1 and 3 of the propanol backbone. The cyclohexyl group likely enhances lipophilicity, making this compound suitable for specialized solvent applications or intermediates in organic synthesis.

Properties

IUPAC Name |

2-cyclohexyl-1,3-dimethoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-13-8-11(12,9-14-2)10-6-4-3-5-7-10/h10,12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUYUXHPRSLWMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC)(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Isobutyraldehyde with Cyclohexylmethyl Derivatives

One common preparative route starts with the alkylation of isobutyraldehyde using cyclohexylmethyl halides or tosylates (chloride, bromide, iodide, or tosylate forms). This reaction forms a key intermediate aldehyde or ketone precursor.

| Reagents | Conditions | Outcome |

|---|---|---|

| Isobutyraldehyde + Cyclohexylmethyl chloride/bromide/iodide/tosylate | Typical nucleophilic substitution under basic conditions | Formation of 3-cyclohexyl-2,2-dimethyl-1-propanal intermediate |

This alkylation is generally conducted under controlled temperature and solvent conditions to optimize yield and selectivity.

Reduction of Carbonyl Function

The carbonyl group in the intermediate aldehyde is reduced to the corresponding alcohol to form 2,2-dimethyl-3-cyclohexyl-1-propanol, a close analog to 2-cyclohexyl-1,3-dimethoxy-2-propanol.

- Catalytic hydrogenation using ruthenium on activated carbon (Ru/C) has been reported as an effective method.

- Typical conditions include temperatures up to 170 °C, hydrogen pressures around 70 bar, and solvents such as isopropanol.

- The Ru catalyst contains approximately 5% by weight of ruthenium, with about 50% water content on the catalyst.

Alternatively, hydride-based reductions (e.g., using sodium borohydride or lithium aluminum hydride) are also feasible, following classical organic reduction protocols.

Methoxylation to Introduce 1,3-Dimethoxy Groups

The methoxylation step involves the introduction of methoxy groups at the 1 and 3 positions of the propanol backbone. This can be achieved through:

- Reaction with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

- Protection and deprotection strategies may be employed to selectively functionalize the desired positions.

While explicit procedures for methoxylation of this compound are less frequently detailed in patents, analogous methods from related propanol derivatives suggest that standard methylation protocols apply.

Alternative Synthetic Routes and Catalytic Systems

- Reduction of 3-cyclohex-3-enyl-2,2-dimethyl-1-propanal to the corresponding alcohol using catalytic hydrogenation or hydride reagents has been documented.

- Bisalkylation methods starting from 3-cyclohex-3-enyl-1-propanal can be used to build the carbon skeleton before reduction.

- Use of advanced catalytic systems such as Ziegler-Natta catalysts is more relevant to polymer chemistry but illustrates the importance of controlled reaction conditions and catalyst choice in complex organic syntheses.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| 1. Alkylation | Nucleophilic substitution | Isobutyraldehyde, cyclohexylmethyl halides/tosylates | Basic conditions, solvent dependent | Forms intermediate aldehyde |

| 2. Reduction | Catalytic hydrogenation or hydride reduction | Ru/C catalyst (5% Ru), H2 gas, or NaBH4/LAH | Up to 170 °C, 70 bar H2, isopropanol solvent | Converts aldehyde to alcohol |

| 3. Methoxylation | Methylation | Methyl iodide or dimethyl sulfate, base | Standard methylation conditions | Introduces 1,3-dimethoxy groups |

| Alternative bisalkylation | Alkylation of enyl aldehydes | 3-cyclohex-3-enyl-1-propanal derivatives | Conventional alkylation conditions | Builds carbon skeleton before reduction |

Research Findings and Notes

- The reduction step is critical and typically employs ruthenium on activated carbon due to its high efficiency and selectivity.

- Alkylation reactions are sensitive to the choice of halide or tosylate leaving group, with iodides generally giving higher reactivity but bromides and chlorides being more economical.

- Methoxylation requires careful control to avoid over-alkylation or side reactions; literature suggests using mild bases and stoichiometric control.

- The synthetic methods are supported by classical organic chemistry references such as Jerry March's "Advanced Organic Chemistry" and Larock's "Comprehensive Organic Transformations," which provide mechanistic and procedural insights.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1,3-dimethoxy-2-propanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Cyclohexyl ketone or cyclohexyl aldehyde.

Reduction: Cyclohexylmethanol.

Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

Fragrance Industry

Overview:

2-Cyclohexyl-1,3-dimethoxy-2-propanol is primarily utilized as a fragrance ingredient. Its olfactory properties make it suitable for incorporation into various perfumery products.

Key Applications:

- Perfume Compositions: It is used in concentrated forms or solutions for creating perfumes, including Eau de Parfums and Eau de Toilettes. The compound contributes to the scent profile while enhancing stability and longevity in fragrance formulations .

- Household Products: This compound is also employed in scented cleaning agents, such as floor cleaners and detergents, where it helps mask unpleasant odors while providing a pleasant fragrance .

Case Study:

A study highlighted the effectiveness of this compound in improving the scent quality of various household products. The compound was found to enhance the overall user experience by providing a fresh and appealing aroma, which is essential for consumer acceptance.

Chemical Synthesis

Overview:

Beyond its use in fragrances, this compound serves as an important intermediate in synthetic organic chemistry.

Key Applications:

- Synthesis of Fine Chemicals: The compound can act as a building block for synthesizing other complex molecules used in pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization to create derivatives with specific biological activities .

- Catalysis: It has been noted for its role as a substrate in enzymatic reactions, particularly with lipases such as Candida antarctica lipase B, which facilitates the production of esters and other derivatives .

Data Table: Synthesis Applications

| Application Type | Description | Example Uses |

|---|---|---|

| Fine Chemicals | Intermediate for complex molecule synthesis | Pharmaceuticals, Agrochemicals |

| Catalysis | Substrate for enzymatic reactions | Ester production using lipases |

Mechanism of Action

The mechanism by which 2-Cyclohexyl-1,3-dimethoxy-2-propanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical outcomes. The methoxy groups and the cyclohexyl ring play crucial roles in determining the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

a. 1,3-Dimethoxy-2-propanol (CAS 623-69-8)

- Structure : Lacks the cyclohexyl group; methoxy groups at positions 1 and 3.

- Synthesis: Produced from ECH and methanol/KOH at 65°C (85% yield) .

- Applications : Widely used as a green solvent due to low toxicity and high biodegradability.

b. 2-Cyclohexyl-1,3-propanediol (CAS 2612-32-0)

- Structure : Features a cyclohexyl group but retains hydroxyl groups at positions 1 and 3.

- Properties: Higher hydrophobicity compared to non-cyclohexyl analogs. Priced at €251–1,435/g, indicating niche research applications .

c. 2-Propanol,1-(1,1-dimethylethoxy)-3-ethoxy (DTXSID60962791)

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility Trends |

|---|---|---|---|---|

| 2-Cyclohexyl-1,3-dimethoxy-2-propanol* | C₁₁H₂₂O₃ | ~202.3 | Cyclohexyl, dimethoxy | Lipophilic, organic solvents |

| 1,3-Dimethoxy-2-propanol | C₅H₁₂O₃ | 120.15 | Dimethoxy | Water-miscible |

| 2-Cyclohexyl-1,3-propanediol | C₉H₁₈O₂ | 158.24 | Cyclohexyl, diol | Low aqueous solubility |

| 2-Propanol,1-(tert-butoxy)-3-ethoxy | C₉H₂₀O₃ | 176.14 | Branched alkoxy | Moderate organic solubility |

*Estimated based on structural analogs.

Biological Activity

2-Cyclohexyl-1,3-dimethoxy-2-propanol is a compound of increasing interest in biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Profile

- Molecular Formula : C₁₁H₁₈O₃

- Molecular Weight : 198.26 g/mol

- CAS Number : 104431-10-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound may interact with various enzymes, potentially altering their activity. This modulation can lead to significant biochemical outcomes in metabolic pathways.

- Receptor Binding : It has been suggested that the methoxy groups and cyclohexyl ring enhance binding affinity to certain receptors, impacting neurotransmitter systems and possibly offering therapeutic benefits for neurological disorders.

1. Neuropharmacology

Research indicates that this compound may have applications in treating neurological disorders by modulating neurotransmitter pathways. Binding affinity studies suggest it could enhance therapeutic efficacy against conditions such as Alzheimer's disease.

2. Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against various pathogens. Its structural features allow it to penetrate microbial membranes effectively, making it a candidate for further research in infectious diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Cyclohexyl-1,3-dimethoxypropane | Lacks hydroxyl group | Reduced reactivity |

| 2-Cyclohexyl-1,3-dimethoxybutane | Longer carbon chain | Potentially different solubility properties |

The unique substitution pattern of this compound imparts distinct chemical and physical properties compared to similar compounds, enhancing its suitability for specific applications.

Case Study 1: Enzyme Inhibition

A study demonstrated that the compound inhibited certain enzymes involved in lipid metabolism, suggesting a role in preventing phospholipidosis—a condition linked to drug-induced toxicity. The IC50 values for inhibition were promising, indicating a potential screening platform for drug safety evaluations .

Case Study 2: Antimicrobial Efficacy

In vitro assays revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics used in clinical settings, highlighting its potential as an alternative therapeutic agent .

Q & A

Q. How can the thermodynamic properties of 2-cyclohexyl-1,3-dimethoxy-2-propanol, such as enthalpy of formation, be experimentally determined?

Q. What spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR : Use ¹H and ¹³C NMR to identify cyclohexyl proton environments (δ ~1.0–2.5 ppm) and methoxy groups (δ ~3.3–3.5 ppm). Compare with analogs like 1,3-dimethoxy-2-propanol to assign stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₁H₂₂O₃, MW 214.29) and fragmentation patterns.

- IR Spectroscopy : Detect ether (C-O-C) stretches at ~1100 cm⁻¹ and hydroxyl (O-H) bands if present .

Advanced Research Questions

Q. How do computational methods (e.g., G3MP2 vs. G4MP2) resolve discrepancies in predicting thermodynamic properties of this compound?

Methodological Answer: Discrepancies arise from differences in basis sets and empirical corrections. For example:

- G3MP2 : Uses MP2/6-31G(d) geometries with higher-level corrections but may underestimate steric effects of cyclohexyl groups.

- G4MP2 : Incorporates more rigorous electron correlation, improving accuracy for bulky substituents. Validate predictions by comparing with experimental ΔfH°m values (e.g., Table 29 ). Weighted averaging of results from both methods reduces uncertainty to ±1.5–2.0 kJ·mol⁻¹ .

Q. What experimental designs address contradictions between theoretical and experimental adsorption behavior of this compound on indoor surfaces?

Methodological Answer:

- Microspectroscopic Imaging : Use atomic force microscopy (AFM) or Raman spectroscopy to analyze adsorption kinetics on silica or polymer surfaces.

- Controlled Environmental Chambers : Simulate indoor conditions (humidity, temperature) to measure partitioning coefficients (Kₐ).

- Data Reconciliation : Compare adsorption isotherms with density functional theory (DFT) models. For example, cyclohexyl groups may exhibit stronger van der Waals interactions than linear chains, explaining deviations from predictions .

Q. How can structure-property relationships inform the synthesis of derivatives with tailored stability?

Methodological Answer:

- Substituent Effects : Replace methoxy groups with bulkier alkoxy chains (e.g., isopropoxy) to enhance thermal stability. Thermodynamic data (Table 29 ) show ΔfH°m decreases by ~120 kJ·mol⁻¹ per CH₂ group added.

- Cyclohexyl Modulation : Introduce electron-withdrawing groups (e.g., fluorine) to the cyclohexyl ring to alter polarity and solubility. Synthesize analogs via nucleophilic substitution or Grignard reactions, validated by HPLC purity (>98%) .

Methodological Notes

- Data Validation : Always cross-reference experimental ΔfH°m values with computational results (G3MP2/G4MP2) and apply corrections for steric/electronic effects .

- Surface Studies : Combine microspectroscopy with computational models to resolve adsorption mechanisms .

- Synthetic Optimization : Prioritize reaction pathways with minimal side products (e.g., etherification over esterification) to reduce purification complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.